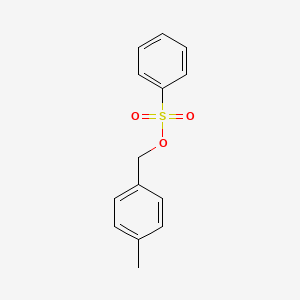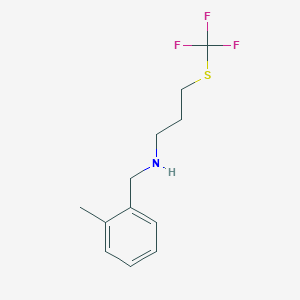
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is an organic compound that features a benzyl group substituted with a methyl group at the 2-position and a propylamine chain substituted with a trifluoromethylsulfanyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Preparation of 2-Methylbenzyl chloride: This can be achieved by chlorination of 2-methylbenzyl alcohol using thionyl chloride or phosphorus trichloride.
Formation of 3-Trifluoromethylsulfanylpropylamine: This involves the reaction of 3-chloropropylamine with trifluoromethanesulfenyl chloride.
Coupling Reaction: The final step involves the nucleophilic substitution reaction between 2-methylbenzyl chloride and 3-trifluoromethylsulfanylpropylamine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and propylamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzylamine moiety can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzylamine
- 3-Trifluoromethylsulfanylpropylamine
- Benzylamine
Uniqueness
(2-Methyl-benzyl)-(3-trifluoromethylsulfanylpropyl)-amine is unique due to the presence of both a trifluoromethylsulfanyl group and a benzylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H16F3NS |
|---|---|
Poids moléculaire |
263.32 g/mol |
Nom IUPAC |
N-[(2-methylphenyl)methyl]-3-(trifluoromethylsulfanyl)propan-1-amine |
InChI |
InChI=1S/C12H16F3NS/c1-10-5-2-3-6-11(10)9-16-7-4-8-17-12(13,14)15/h2-3,5-6,16H,4,7-9H2,1H3 |
Clé InChI |
GSHSXWWSDHTVES-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNCCCSC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


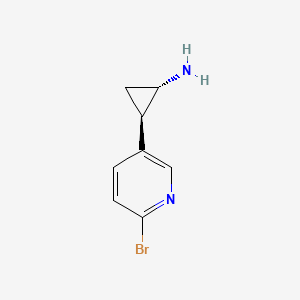
![[4,6-bis(Trifluoromethyl)-2-pyridyl]methanamine](/img/structure/B11761687.png)

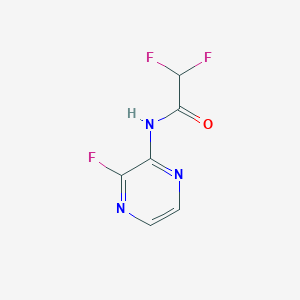
![N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide](/img/structure/B11761712.png)
![9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,7,14-triamine](/img/structure/B11761713.png)

![{1-[(4-Fluorophenyl)methyl]azetidin-3-yl}methanamine](/img/structure/B11761717.png)
![[4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B11761728.png)
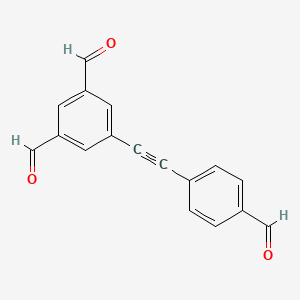
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(phenyl)methyl]carbamate](/img/structure/B11761746.png)
![tert-Butyl (S)-(2-(aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)carbamate](/img/structure/B11761751.png)
